Benzoic acid, 2-(1-oxo-1H-2-benzopyran-3-yl)-
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Overview
Description
2-(1-Oxo-1H-isochromen-3-yl)benzoic acid is an organic compound that belongs to the class of isocoumarins. Isocoumarins are notable for their diverse biological activities and are often found in natural products. This compound is characterized by a benzoic acid moiety attached to an isocoumarin structure, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxo-1H-isochromen-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with salicylic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isocoumarin ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Oxo-1H-isochromen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, which can further undergo additional chemical transformations.
Scientific Research Applications
2-(1-Oxo-1H-isochromen-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Oxo-1H-isochromen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Oxo-1H-isochromen-3-yl)acetic acid
- [2-hydroxy-1-(1-oxo-1H-isochromen-3-yl)butoxy]sulfonic acid
- 3-Phenyl-1H-isochromen-1-ones
Uniqueness
2-(1-Oxo-1H-isochromen-3-yl)benzoic acid is unique due to its specific structural features and the presence of both isocoumarin and benzoic acid moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
792-23-4 |
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Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-(1-oxoisochromen-3-yl)benzoic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)16(19)20-14/h1-9H,(H,17,18) |
InChI Key |
XVWRERRMNCYVHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(OC2=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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